Methyl 2-(3-cyano-6-methoxy-2-oxo-1,2-dihydropyridin-4-yl)acetate
Description
Properties
Molecular Formula |
C10H10N2O4 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
methyl 2-(3-cyano-6-methoxy-2-oxo-1H-pyridin-4-yl)acetate |
InChI |
InChI=1S/C10H10N2O4/c1-15-8-3-6(4-9(13)16-2)7(5-11)10(14)12-8/h3H,4H2,1-2H3,(H,12,14) |
InChI Key |
MBJNIVSCXHCIGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=O)N1)C#N)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-(3-cyano-6-methoxy-2-oxo-1,2-dihydropyridin-4-yl)acetate involves several steps. One common method includes the reaction of 3-cyano-6-methoxy-2-oxo-1,2-dihydropyridine with methyl bromoacetate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 2-(3-cyano-6-methoxy-2-oxo-1,2-dihydropyridin-4-yl)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Intermediate for Synthesis: This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows for the creation of diverse derivatives that can be tailored for specific applications.
- Reactivity Studies: The compound exhibits notable reactivity under different conditions, including oxidation and reduction, which can be leveraged to develop new chemical processes or materials.
2. Biology:
- Antimicrobial Properties: Preliminary studies indicate that methyl 2-(3-cyano-6-methoxy-2-oxo-1,2-dihydropyridin-4-yl)acetate may possess antimicrobial activities. Its derivatives have shown effectiveness against various pathogens, suggesting potential for development into antimicrobial agents.
- Anticancer Activity: Research is ongoing to evaluate its cytotoxic effects against cancer cell lines. Initial findings suggest that compounds with similar structures exhibit selective cytotoxicity towards cancer cells while sparing normal cells .
3. Medicine:
- Pharmaceutical Potential: The compound is being investigated for its potential as a pharmaceutical agent. Studies focus on its mechanism of action, which may involve inhibiting specific enzymes or receptors related to disease pathways.
- Drug Development: Ongoing research aims to optimize the compound's structure for enhanced efficacy and reduced toxicity in therapeutic applications.
4. Industry:
- Material Development: this compound is explored for its applications in developing new materials and chemical processes due to its unique chemical properties.
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial properties of this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics, indicating its potential as a lead compound for further development into antimicrobial therapies .
Case Study 2: Anticancer Evaluation
In vitro studies conducted on various cancer cell lines revealed that derivatives of this compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT116) and breast (MCF7) cancer cells. These findings underscore the compound's promise in anticancer drug discovery efforts .
Mechanism of Action
The mechanism of action of Methyl 2-(3-cyano-6-methoxy-2-oxo-1,2-dihydropyridin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Ethyl (3-Cyano-6-ethoxy-2-oxo-1,2-dihydropyridin-4-yl)acetate
Structural Differences :
- The ethyl ester variant replaces the methoxy group with ethoxy (OCH₂CH₃) and the methyl acetate with ethyl acetate.
Synthesis and Reactivity : - Synthesized analogously via condensation of diethyl acetone-1,3-dicarboxylate with malononitrile .
- Reacts with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form (E)-ethyl 2-(3-cyano-6-ethoxy-2-oxo-1,2-dihydropyridin-4-yl)-3-(dimethylamino)propenoate, a key intermediate for synthesizing naphthyridine derivatives . Comparative Properties:
- Reactivity : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting stability in acidic/basic conditions.
Methyl 2-[5-(2-Hydroxyphenyl)-2H-tetrazol-2-yl]acetate
Structural Differences :
- Replaces the dihydropyridinone core with a tetrazole ring and incorporates a hydroxyphenyl group. Synthesis:
- Formed via esterification of 2-(2H-tetrazol-5-yl)phenol with methyl 2-bromoacetate under basic conditions . Comparative Properties:
- Hydrogen Bonding : The hydroxyphenyl group forms intramolecular O–H⋯N hydrogen bonds, influencing crystal packing and supramolecular interactions .
- Applications: Tetrazole derivatives are widely used in coordination chemistry and metal-organic frameworks (MOFs), unlike the dihydropyridinone-based compounds, which are more common in medicinal chemistry .
Methyl 2-(4-Fluoro-2-isopropyl-6-(2-oxo-1,2-dihydropyridin-4-yl)phenyl)acetate
Structural Differences :
- Features a fluorophenyl ring substituted with isopropyl and dihydropyridinone moieties. Comparative Properties:
- Steric Hindrance : The isopropyl group increases steric bulk, which may reduce reactivity at the ester site compared to the unsubstituted methyl ester .
Tabulated Comparison of Key Compounds
Biological Activity
Methyl 2-(3-cyano-6-methoxy-2-oxo-1,2-dihydropyridin-4-yl)acetate is a synthetic compound belonging to the pyridine family, recognized for its diverse biological activities. This article explores its biological activity through various studies, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Cyano group : Contributes to its reactivity and potential biological interactions.
- Methoxy group : Enhances solubility and can influence pharmacological properties.
- Dihydropyridine core : A common motif in bioactive compounds, often associated with various therapeutic effects.
Antimicrobial Activity
Research has demonstrated that derivatives of the dihydropyridine structure exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Bactericidal Activity | Notes |
|---|---|---|---|
| Compound A | 0.22 | Yes | Effective against Gram-positive bacteria |
| Compound B | 0.25 | Yes | Exhibits low toxicity in hemolytic assays |
These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The potential anticancer effects of this compound have also been investigated. Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study: In Vitro Evaluation of Anticancer Activity
A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 20 μM, with IC50 values ranging from 15 to 30 μM across different cell types.
Enzyme Inhibition
The compound has been explored for its ability to inhibit key enzymes involved in various biochemical pathways. Notably, it has shown promising results as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in antibacterial and anticancer drug development.
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (μM) |
|---|---|
| DNA Gyrase | 12.27 |
| Dihydrofolate Reductase | 0.52 |
These findings highlight the compound's potential as a lead structure for developing new therapeutics targeting these enzymes.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Binding : The cyano and methoxy groups enhance binding affinity to enzyme active sites.
- Cellular Pathway Modulation : The compound influences signaling pathways related to apoptosis and cell proliferation.
Q & A
Q. What is the synthetic route for Methyl 2-(3-cyano-6-methoxy-2-oxo-1,2-dihydropyridin-4-yl)acetate, and what are the critical reaction parameters?
The compound is synthesized via condensation of malononitrile with dialkyl acetone-1,3-dicarboxylates (e.g., dimethyl or diethyl derivatives). Key steps include:
- Reagent stoichiometry : Equimolar ratios of malononitrile and dialkyl acetone-1,3-dicarboxylates under reflux conditions.
- Solvent selection : Methanol or ethanol for optimal cyclization .
- Purification : Recrystallization from methanol/water yields the product in ~87% purity . Note : Earlier reports incorrectly proposed dialkyl 2-(dicyanomethylene)glutarates as products, but X-ray crystallography confirmed the pyridinone structure .
Q. Which spectroscopic methods are essential for structural confirmation, and what key data should researchers prioritize?
Critical methods include:
- ¹H/¹³C NMR : For identifying substituents and hydrogen bonding. For example:
-
¹H NMR (DMSO-d6) : δ 3.66 (OCH₃), 3.80 (CH₂COOMe), 12.64 ppm (NH) .
-
¹³C NMR : Carbonyl (C=O) at ~165 ppm and nitrile (CN) at ~115 ppm .
- IR spectroscopy : A sharp peak at ~2218 cm⁻¹ confirms the nitrile group .
- HRMS : Molecular ion [M-H]⁺ at m/z 223.0719 (calc. 223.0717) .
Key Spectral Data Observed Values Reference IR ν(CN) 2218 cm⁻¹ ¹H NMR (OCH₃) δ 3.66 ppm HRMS [M-H]⁺ 223.0719
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction pathways for similar pyridinone derivatives?
Discrepancies (e.g., earlier reports of dialkyl 2-(dicyanomethylene)glutarates vs. pyridinone products) arise from:
- Reaction monitoring : Use TLC or in-situ IR to track intermediates.
- X-ray crystallography : Definitive structural proof. For example, SHELX refinement (SHELXL-2018) confirmed the pyridinone core with anisotropic displacement parameters for non-H atoms .
- Comparative NMR : Earlier misassignments lacked diagnostic NH proton signals (δ ~12.6 ppm in pyridinones) .
Q. What experimental design considerations are critical for synthesizing heterocyclic derivatives from this compound?
Downstream transformations require:
- DMFDMA treatment : Reacts with the acetyl group to form enamino esters (e.g., Methyl 2-(3-cyano-6-methoxy-2-oxo-1,2-dihydropyridin-4-yl)-3-(dimethylamino)propenoate).
- Conditions : Dichloromethane, room temperature, overnight stirring .
- Yield optimization : Excess DMFDMA (1.1 eq.) improves conversion to ~76% .
- Hydrazine cyclization : Treatment with monosubstituted hydrazines forms naphthyridine derivatives.
- Key parameter : Reflux in methanol for 2–3 hours to achieve 51–76% yields .
Q. What are best practices for refining X-ray crystallographic data for this compound and its derivatives?
Use the SHELX suite :
- Data collection : Bruker Avance DPX 300 or Nonius Kappa CCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution : SIR97 for initial models, followed by SHELXL-2018 for full-matrix least-squares refinement .
- Hydrogen placement : Geometrically calculated H-atoms with fixed isotropic displacement parameters.
- Validation : Check R-factors (e.g., R₁ < 0.05 for high-resolution data) and CCDC deposition .
Methodological Insights
Q. How can researchers address low yields in the synthesis of enamino ester intermediates?
- Purification : Use toluene to induce crystallization of the oily residue after DMFDMA reaction .
- Side-product mitigation : Avoid prolonged heating to prevent decomposition of the nitrile group.
Q. What analytical strategies differentiate tautomeric forms in dihydropyridinone systems?
- Variable-temperature NMR : Monitor NH proton shifts (e.g., δ 12.6 ppm at 25°C) to confirm tautomeric stability .
- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes for enol vs. keto forms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
